(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine
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Overview
Description
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound belonging to the xanthine family. Xanthines are known for their biological activity, particularly as adenosine receptor antagonists. This compound is characterized by the presence of a bromostyryl group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine typically involves multiple steps, including bromination, cyclization, and condensation reactions. One common method starts with the bromination of a suitable precursor, followed by cyclization to form the xanthine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromostyryl group to a styryl group.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an adenosine receptor antagonist, which can modulate various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through antagonism of adenosine receptors. By binding to these receptors, it inhibits the action of adenosine, a neuromodulator involved in various physiological processes. This antagonism can lead to increased neurotransmitter release and modulation of neuronal activity, which is particularly relevant in the context of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with similar adenosine receptor antagonistic properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Paraxanthine: A major metabolite of caffeine with similar biological activity.
Uniqueness
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the bromostyryl group, which enhances its binding affinity and selectivity for certain adenosine receptor subtypes. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
155271-85-5 |
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Molecular Formula |
C18H19BrN4O2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
8-[(E)-2-(3-bromophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
InChI Key |
JJUJLNZUNIJSHZ-MDZDMXLPSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)Br)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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